molecular formula C16H14ClN5O B8724448 2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-quinazoline

2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-quinazoline

Cat. No.: B8724448
M. Wt: 327.77 g/mol
InChI Key: ZDHCAJFUGKTUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-quinazoline is a useful research compound. Its molecular formula is C16H14ClN5O and its molecular weight is 327.77 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

4-(2-chloro-7-pyrimidin-5-ylquinazolin-4-yl)morpholine

InChI

InChI=1S/C16H14ClN5O/c17-16-20-14-7-11(12-8-18-10-19-9-12)1-2-13(14)15(21-16)22-3-5-23-6-4-22/h1-2,7-10H,3-6H2

InChI Key

ZDHCAJFUGKTUSX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=C3)C4=CN=CN=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask, 7-bromo-2-chloro-4-morpholin-4-yl-quinazoline (0.2 g, 0.0006 mol), pyrimidine-5-boronic acid (0.068 g, 0.0005 mol), sodium carbonate (0.129 g, 0.0012 mol), DMF (10 mL) and water (3 mL) were added and degassed the reaction vessel with N2 for 5-10 min. To the same reaction mixture, Pd(PPh3)2Cl2 (0.029 g, 0.00004 mol) was added and again degassed with N2 for 5-10 min. The reaction mixture was stirred at 95° C. for 2 h. The reaction mixture was cooled and diluted with ethyl acetate. The organic layer was washed with water, brine and dried over sodium sulfate. The solvent was removed under reduced pressure to afford the crude product. The crude product was purified; using column chromatography (60-120 silica gel, 60% ethyl acetate in hexane) to yield the desired product [150 mg, 75%]. 1H NMR (300 MHz, CDCl3): δ 9.27 (s, 1H), 9.04 (s, 2H), 7.85-8.45 (m, 2H), 7.60-7.64 (m, 1H), 3.82-3.91 (m, 8H); LC-MS (ESI): Calculated mass: 327.09; Observed mass: 328.0 [M+H]+ (RT: 0.98 min).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step One
Quantity
0.129 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.029 g
Type
catalyst
Reaction Step Two
Yield
75%

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